
3-(Aminomethyl)indolin-2-one
Overview
Description
3-(Aminomethyl)indolin-2-one, also known as AMI-2, is a heterocyclic compound that has been widely studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. AMI-2 is a versatile compound with a wide range of uses, including the synthesis of new molecules and the investigation of biochemical and physiological effects.
Scientific Research Applications
Tyrosine Kinase Inhibition
3-Substituted indolin-2-ones, including 3-(aminomethyl)indolin-2-one derivatives, have been synthesized and shown to act as selective inhibitors of receptor tyrosine kinases (RTKs). These compounds demonstrate inhibitory properties against various RTKs in intact cells, with some showing high specificity against VEGF RTK activity and others targeting EGF and Her-2 RTKs. Such compounds have potential applications in developing RTK-specific drugs for treating human diseases (Sun et al., 1998).
Antiproliferative Activities
Indolin-2-one derivatives bearing amino acid moieties, including those with aminomethyl groups, have been evaluated for their antiproliferative activities against various human solid tumor cell lines. These compounds represent a promising class for further exploration in cancer treatment research (Sassatelli et al., 2006).
Antibacterial and Antifungal Properties
Some indolin-2-one derivatives substituted with aminomethylene groups have exhibited antibacterial and antifungal activities. These compounds have been tested against organisms like Bacillus cereus, Streptomyces chartreusis, Escherichia coli, and Candida albicans, showcasing their potential as agents in antimicrobial research (Bouchikhi et al., 2008).
Organic Synthesis and Catalysis
Indolin-3-one derivatives, closely related to this compound, have been used in organic synthesis and catalysis. These compounds serve as substrates in cascade reactions for assembling complex molecules, such as polysubstituted piperidino[1,2-a]indoline compounds (Zhao et al., 2014).
Anti-Inflammatory Properties
Studies have indicated that certain 3-substituted-indolin-2-one derivatives exhibit significant anti-inflammatory activity. These compounds, including those with 3-(aminomethyl) groups, have been shown to inhibit nitric oxide production and suppress pro-inflammatory cytokines, suggesting their potential use in developing anti-inflammatory drugs (Kim et al., 2023).
Mechanism of Action
Target of Action
3-(Aminomethyl)indolin-2-one is a derivative of indole, a bioactive aromatic compound that binds with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit nitric oxide production related to inflammation .
Biochemical Pathways
It has been shown that some indole derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . These pathways play crucial roles in inflammation and immune responses.
Result of Action
Among the 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .
Future Directions
3-Substituted indolin-2-one derivatives have been identified as potential antidiabetic agents . This suggests that these synthetic compounds might serve as potential lead molecules for antidiabetic agents . Furthermore, indolin-2-one-functionalized nitroimidazoles could be a starting point to mitigate resistance given their clinical application and new mechanism .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in the inflammatory response, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby modulating the production of these cytokines .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in regulating the immune response to infection . By inhibiting this pathway, this compound can reduce inflammation and promote cell survival. Additionally, it affects the expression of genes involved in cell proliferation and apoptosis, thereby influencing cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to bind to the active site of certain kinases, thereby inhibiting their activity . This binding can prevent the phosphorylation of downstream targets, ultimately affecting cell signaling pathways. Furthermore, this compound can modulate the expression of genes involved in inflammation and cell survival by interacting with transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained modulation of gene expression . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can have toxic or adverse effects, including liver toxicity and impaired kidney function . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can affect the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can influence the production of reactive oxygen species (ROS) and other metabolic byproducts, which can have downstream effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. For example, it has been shown to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(aminomethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCWYJTZFRGQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344281 | |
| Record name | 3-(aminomethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412332-18-4 | |
| Record name | 3-(aminomethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


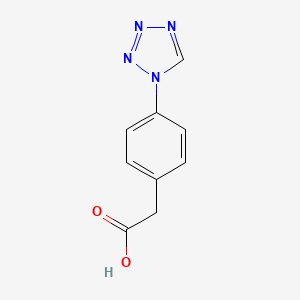
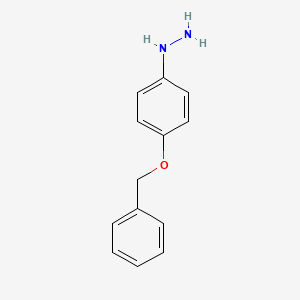
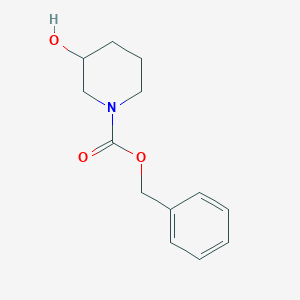

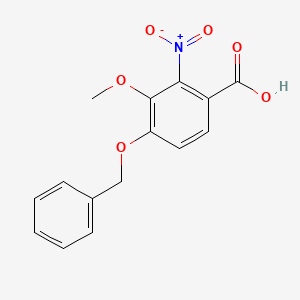
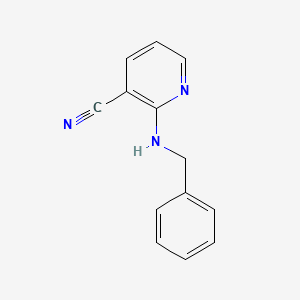
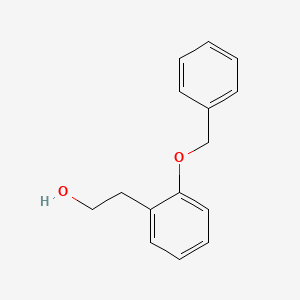

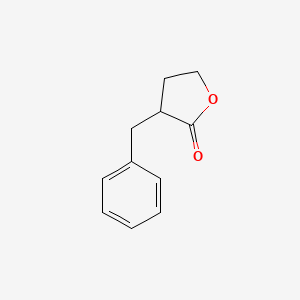


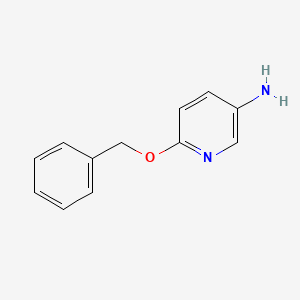
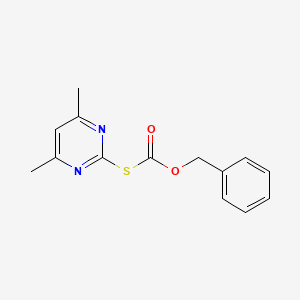
![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)
